2-Chloro-N-(2-ethyl-6-methylphenyl)propanamide
Description
Properties
IUPAC Name |
2-chloro-N-(2-ethyl-6-methylphenyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO/c1-4-10-7-5-6-8(2)11(10)14-12(15)9(3)13/h5-7,9H,4H2,1-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQRWOFAIQJTPLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)C(C)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(2-ethyl-6-methylphenyl)propanamide typically involves the reaction of 2-ethyl-6-methylaniline with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{2-ethyl-6-methylaniline} + \text{chloroacetyl chloride} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(2-ethyl-6-methylphenyl)propanamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding amides or other oxidized products.
Reduction Reactions: Reduction can lead to the formation of amines or other reduced derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted amides, while oxidation and reduction reactions can produce corresponding oxidized or reduced derivatives.
Scientific Research Applications
2-Chloro-N-(2-ethyl-6-methylphenyl)propanamide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(2-ethyl-6-methylphenyl)propanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 2-Chloro-N-(2-ethyl-6-methylphenyl)propanamide
- Molecular Formula: C₁₂H₁₆ClNO
- Molecular Weight : 225.72 g/mol
- CAS Number : 349097-68-3 .
Structural Features :
The compound consists of a propanamide backbone (3-carbon chain) with a chlorine substituent at the 2-position and a substituted phenyl group (2-ethyl-6-methylphenyl) attached to the nitrogen. This structure positions it within the chloroacetamide/propanamide herbicide class, which inhibits long-chain fatty acid biosynthesis in plants .
Comparison with Similar Compounds
Structural and Functional Analogues
The following table highlights key structural differences and similarities with related herbicides:
| Compound Name | Molecular Formula | Substituents | CAS Number | Primary Use |
|---|---|---|---|---|
| This compound | C₁₂H₁₆ClNO | Propanamide backbone; 2-chloro; 2-ethyl-6-methylphenyl | 349097-68-3 | Likely pre-emergence herbicide |
| Metolachlor | C₁₅H₂₂ClNO₂ | Acetamide backbone; 2-chloro; 2-ethyl-6-methylphenyl; 2-methoxy-1-methylethyl | 51218-45-2 | Pre-emergence control of grasses/weeds |
| Acetochlor | C₁₄H₂₀ClNO₂ | Acetamide backbone; 2-chloro; ethoxymethyl; 2-ethyl-6-methylphenyl | 34256-82-1 | Pre-emergence herbicide for corn/soy |
| Propisochlor | C₁₅H₂₂ClNO₂ | Acetamide backbone; 2-chloro; isopropoxymethyl; 2-ethyl-6-methylphenyl | 86763-47-5 | Herbicide for broadleaf weeds |
| Alachlor | C₁₄H₂₀ClNO₂ | Acetamide backbone; 2-chloro; methoxymethyl; 2,6-diethylphenyl | 15972-60-8 | Control of annual grasses |
Key Observations :
- Backbone Variation : The target compound’s propanamide chain (3 carbons) contrasts with acetamide-based analogues (e.g., metolachlor, acetochlor), which may influence lipid solubility and absorption .
- Substituent Effects : Alkoxy groups (e.g., methoxy in metolachlor, ethoxy in acetochlor) enhance herbicidal activity by modulating bioavailability and soil persistence .
Physicochemical Properties
Implications :
Efficacy and Toxicity
Efficacy :
Toxicity :
Environmental Fate and Transformation
- Metolachlor degrades into hydroxylated and demethylated products (e.g., 2-chloro-N-(2-ethyl-6-methylphenyl)acetamide), which retain herbicidal activity .
- The propanamide derivative may form similar transformation products (TPs), but its longer chain could alter degradation pathways and persistence .
Regulatory and Commercial Status
Biological Activity
2-Chloro-N-(2-ethyl-6-methylphenyl)propanamide is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its synthesis, biological mechanisms, and various applications, supported by research findings and data tables.
The synthesis of this compound typically involves the reaction of 2-ethyl-6-methylaniline with chloroacetyl chloride in the presence of a base such as triethylamine. This reaction is carried out under controlled conditions to optimize yield and purity. The general reaction scheme can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. This interaction may involve:
- Inhibition of Enzymatic Activity : The compound may inhibit certain enzymes, affecting metabolic pathways.
- Antimicrobial Properties : Research indicates potential antimicrobial effects against various bacterial strains.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. The Minimum Inhibitory Concentration (MIC) values for different bacterial strains are summarized in the table below:
| Bacterial Strain | MIC (µM) |
|---|---|
| Staphylococcus aureus | 5.64 |
| Escherichia coli | 8.33 |
| Bacillus subtilis | 4.69 |
| Pseudomonas aeruginosa | 13.40 |
| Enterococcus faecalis | 11.29 |
These results indicate that the compound exhibits significant antibacterial activity, particularly against Gram-positive bacteria.
Case Studies and Research Findings
-
Study on Antimicrobial Efficacy :
A study published in a peer-reviewed journal explored the efficacy of this compound against various pathogens. The findings demonstrated that the compound had a broad spectrum of activity, particularly effective against resistant strains of bacteria. -
Mechanistic Insights :
Another research article investigated the molecular mechanisms underlying the compound's biological activity. It was found that this compound could disrupt bacterial cell membranes, leading to increased permeability and ultimately cell death. -
Potential Therapeutic Applications :
Ongoing research is exploring the potential use of this compound in drug development, particularly as a lead candidate for new antimicrobial agents due to its unique structure and activity profile.
Comparison with Similar Compounds
To understand its uniqueness, it is essential to compare this compound with similar compounds:
| Compound Name | Structural Feature | Biological Activity |
|---|---|---|
| 2-Chloro-N-(2-ethyl-6-methylphenyl)acetamide | Acetamide group instead of propanamide | Moderate antibacterial properties |
| N-(3-Aminophenyl)-2-(4-chlorophenyl)acetamide | Different phenyl substitution | Studied for anticancer properties |
Q & A
Q. What are the optimal synthetic routes for 2-Chloro-N-(2-ethyl-6-methylphenyl)propanamide, and how can reaction parameters be systematically optimized?
- Methodological Answer : Begin with a multi-step synthesis approach, starting with the condensation of 2-ethyl-6-methylaniline with chloroacetyl chloride under controlled pH (e.g., 8–9) in an ice bath to minimize side reactions. Use fractional factorial design (FFD) to optimize parameters such as temperature (40–80°C), solvent polarity (e.g., dichloromethane vs. THF), and stoichiometric ratios . Monitor intermediates via thin-layer chromatography (TLC) and confirm purity using HPLC. For scalability, employ response surface methodology (RSM) to balance yield and energy efficiency .
Q. Which analytical techniques are most reliable for characterizing this compound?
- Methodological Answer : Combine spectroscopic and crystallographic methods:
- NMR : Use H and C NMR to confirm the amide bond and substitution pattern. Compare chemical shifts with structurally similar propanamides (e.g., 3-Chloro-N-(4-methoxyphenyl)propanamide) to resolve ambiguities .
- X-ray Crystallography : For absolute configuration verification, grow single crystals via slow evaporation in ethanol/water mixtures. Refine data using software like SHELXL, referencing bond lengths and angles from analogous compounds (e.g., 2-Bromo-N-(4-chlorophenyl)-2-methyl-propanamide) .
Q. How can researchers design experiments to assess the compound’s stability under varying environmental conditions?
- Methodological Answer : Perform accelerated stability studies using a Box-Behnken design to evaluate the effects of temperature (25–60°C), humidity (40–80% RH), and light exposure. Analyze degradation products via LC-MS and quantify using kinetic modeling (e.g., Arrhenius equation for thermal degradation). Cross-validate with density functional theory (DFT) calculations to predict vulnerable bonds (e.g., C-Cl) .
Q. What solvent systems are suitable for recrystallizing this compound?
- Methodological Answer : Screen solvents using a solubility parameter approach (Hansen parameters). Ethanol/water mixtures (70:30 v/v) are often effective for propanamides due to balanced polarity. For impurities with similar solubility, employ gradient cooling (e.g., 5°C/hr) to enhance crystal purity. Validate via differential scanning calorimetry (DSC) to confirm melting point consistency .
Q. How can researchers validate the compound’s bioactivity in preliminary assays while minimizing false positives?
- Methodological Answer : Use orthogonal assays:
- Enzyme Inhibition : Test at multiple concentrations (1–100 µM) with positive/negative controls (e.g., known inhibitors).
- Cellular Assays : Employ high-content screening (HCS) to monitor cytotoxicity and target engagement.
Cross-reference results with computational docking studies (AutoDock Vina) to ensure binding mode consistency. Replicate experiments in triplicate with blinded analysis .
Advanced Research Questions
Q. How can computational methods resolve contradictions between experimental and predicted spectroscopic data (e.g., NMR chemical shifts)?
- Methodological Answer : Perform DFT calculations (B3LYP/6-311+G(d,p)) to simulate NMR spectra. Compare with experimental data using root-mean-square deviation (RMSD). If discrepancies persist, consider dynamic effects via molecular dynamics (MD) simulations to account for solvent or conformational averaging. Cross-check with solid-state NMR or variable-temperature studies to isolate contributions .
Q. What strategies are effective in elucidating the reaction mechanism of this compound in catalytic systems?
- Methodological Answer : Use kinetic isotope effects (KIE) and Hammett plots to identify rate-determining steps. Pair with in situ FTIR or Raman spectroscopy to monitor intermediate formation. For ambiguous pathways, apply quantum chemical calculations (e.g., intrinsic reaction coordinate (IRC) analysis) to map transition states. Validate using isotopic labeling (e.g., C) .
Q. How can AI-driven tools enhance the design of derivatives with improved physicochemical properties?
- Methodological Answer : Train generative adversarial networks (GANs) on datasets of bioactive propanamides to propose derivatives with optimized logP, solubility, or binding affinity. Use COMSOL Multiphysics to simulate diffusion and reaction kinetics in silico. Prioritize candidates via Pareto optimization (e.g., balancing potency and synthetic feasibility) .
Q. What experimental and computational approaches are recommended to address conflicting crystallographic data (e.g., bond-length variations)?
- Methodological Answer : Re-refine X-ray data with alternative software (Olex2 vs. SHELX) to detect systematic errors. Compare with neutron diffraction data (if accessible) for precise hydrogen positioning. Use quantum topology (QTAIM) analysis to assess electron density distribution and validate bond critical points .
Q. How can researchers integrate high-throughput screening (HTS) with mechanistic studies to identify structure-activity relationships (SAR)?
- Methodological Answer :
Deploy HTS using a 96-well plate format to test 500+ analogs. Cluster results via principal component analysis (PCA) to identify key substituent effects. Follow up with stopped-flow kinetics and time-resolved fluorescence to probe binding kinetics. Correlate with molecular dynamics (MD) simulations to map conformational changes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
